

# Wedelolactone A structure and chemical properties

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## Compound of Interest

Compound Name: Wedelolactone A

Cat. No.: B15593584

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An In-depth Technical Guide to Wedelolactone A: Structure, Properties, and Biological Activity

## Introduction

Wedelolactone (WDL) is a naturally occurring coumestan, a type of polyphenol, first isolated from *Wedelia calendulacea* in 1956 and later from *Eclipta prostrata* (L.)<sup>[1]</sup>. Belonging to the family Asteraceae, these plants have a long history of use in traditional medicine in Asia and South America for treating a variety of ailments, including liver cirrhosis, infective hepatitis, and skin conditions<sup>[1][2]</sup>. WDL is recognized as a key bioactive compound responsible for many of the therapeutic properties of these plants<sup>[1]</sup>. It demonstrates a wide array of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects<sup>[1][3]</sup>. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological mechanisms of Wedelolactone A, with a focus on its interactions with key signaling pathways.

## Chemical Structure and Identification

Wedelolactone is classified as a member of the coumestan class of organic compounds. Its core structure consists of a coumarin ring system fused with a benzofuran ring<sup>[3][4]</sup>.

- IUPAC Name: 1,8,9-trihydroxy-3-methoxy-<sup>[1]</sup>benzofuro[3,2-c]chromen-6-one<sup>[4]</sup>
- CAS Number: 524-12-9<sup>[4][5]</sup>

- Molecular Formula: C<sub>16</sub>H<sub>10</sub>O<sub>7</sub>[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Canonical SMILES: COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O[\[4\]](#)[\[7\]](#)

## Physicochemical Properties

The physical and chemical characteristics of Wedelolactone are summarized in the table below. It typically presents as a yellow or white to brown powder[\[7\]](#)[\[8\]](#).

Property	Value	References
Molecular Weight	314.25 g/mol	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Melting Point	310-315 °C	<a href="#">[1]</a> <a href="#">[11]</a>
Boiling Point	498.4 °C (at 760 mmHg)	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.655 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Solubility	Soluble in DMSO, methanol, acetone, ethyl acetate, chloroform, dichloromethane. Insoluble in petroleum ether.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Appearance	Yellow or white to brown powder	<a href="#">[7]</a> <a href="#">[8]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Wedelolactone.

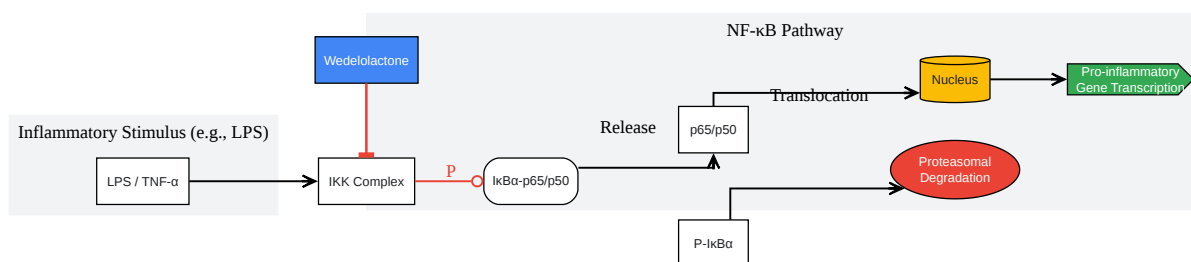
Spectroscopic Data	Value	References
UV λ <sub>max</sub>	208, 248, 351 nm (in plasma)	<a href="#">[1]</a>
350 nm (in MeOH)	<a href="#">[11]</a>	
HPLC Retention Time	~11 minutes	<a href="#">[1]</a>

## Mechanism of Action and Key Signaling Pathways

Wedelolactone exerts its diverse biological effects by modulating multiple cellular signaling pathways, primarily those involved in inflammation, cell proliferation, and apoptosis.

## Inhibition of the NF- $\kappa$ B Signaling Pathway

A primary mechanism of Wedelolactone's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway[1][13]. It directly targets the I $\kappa$ B kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ [5][12][14]. This action blocks the translocation of the NF- $\kappa$ B p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, such as various cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and enzymes[1][2][3].



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Inhibition of the NF- $\kappa$ B Pathway by Wedelolactone.

## Modulation of Apoptosis Pathways

Wedelolactone has been shown to induce caspase-dependent apoptosis in various cancer cell lines, particularly prostate cancer[2][5]. This effect is linked to the downregulation of protein kinase C epsilon (PKC $\epsilon$ ) without affecting the Akt signaling pathway[2][5]. Additionally, it acts as an inhibitor of DNA topoisomerase II $\alpha$ , an enzyme critical for DNA replication and repair, further contributing to its anticancer properties[3][8].

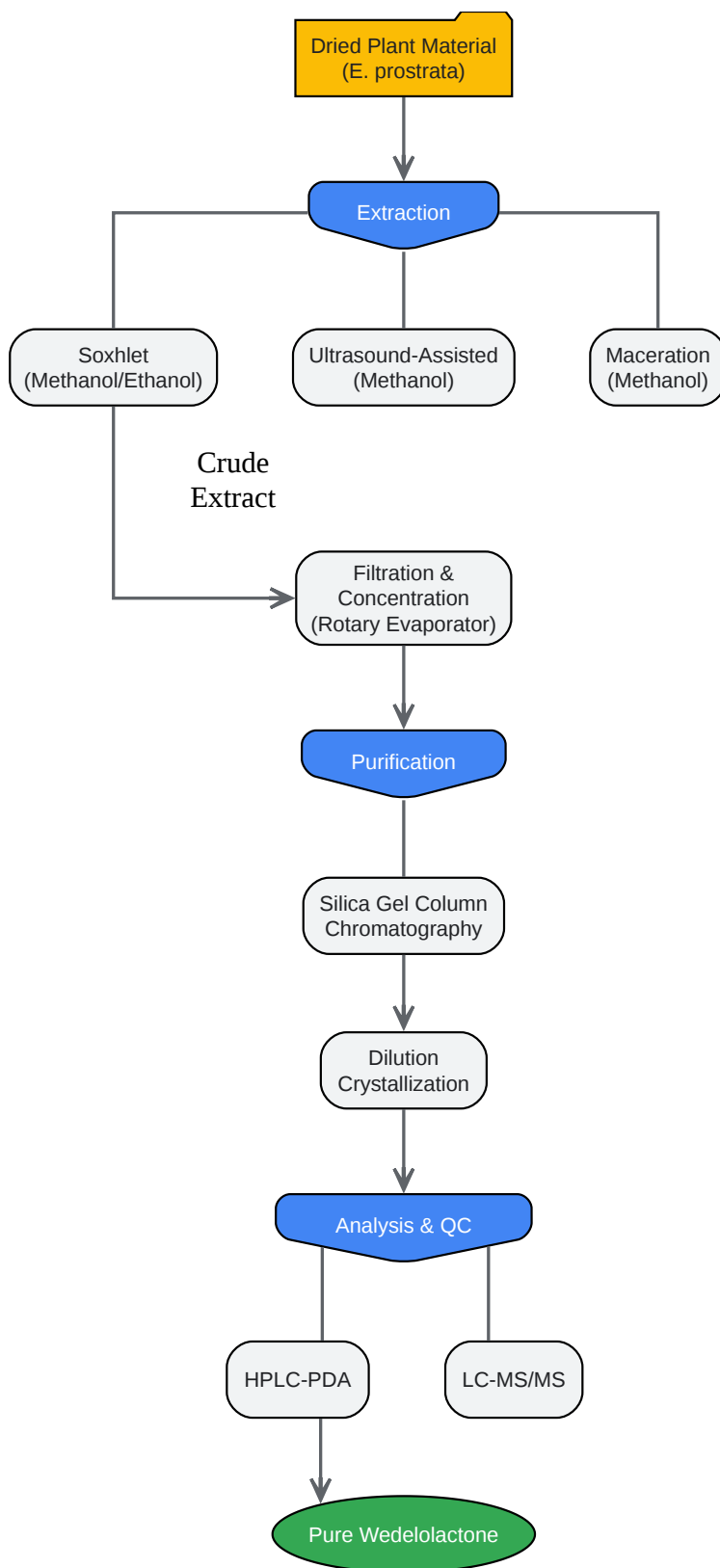
## Other Key Targets

- 5-Lipoxygenase (5-LOX): WDL is a potent inhibitor of 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The  $IC_{50}$  for this inhibition is approximately 2.5  $\mu M$ [\[2\]](#)[\[5\]](#).
- AMP-activated protein kinase (AMPK): It can activate AMPK, a key regulator of cellular energy homeostasis, which may explain some of its hepatoprotective and metabolic benefits[\[1\]](#)[\[3\]](#).
- GSK3 $\beta$  and Wnt/ $\beta$ -catenin Signaling: Wedelolactone inhibits Glycogen Synthase Kinase 3 Beta (GSK3 $\beta$ ), leading to the stabilization and nuclear accumulation of  $\beta$ -catenin. This pathway is crucial for osteoblast differentiation, highlighting its potential in treating osteoporosis[\[5\]](#)[\[8\]](#).

## Experimental Protocols

### Extraction and Isolation

Several methods have been developed for the extraction of Wedelolactone from plant sources, primarily *Eclipta prostrata*. The general workflow involves extraction, purification, and analysis.



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General workflow for extraction and purification of Wedelolactone.

#### Protocol: Soxhlet Extraction<sup>[1]</sup>

- Shade-dry aerial parts of *Eclipta alba* and grind into a coarse powder.
- Place the powdered material into a thimble in a Soxhlet apparatus.
- Use absolute methanol as the solvent.
- Conduct the extraction at 50°C for approximately 36 hours.
- After extraction, filter the solution to remove plant debris.
- Concentrate the filtrate using a rotary evaporator under vacuum at 40-50°C to yield a crude extract.

#### Protocol: Purification by Column Chromatography<sup>[1][15]</sup>

- Dissolve the crude extract in a minimal amount of a suitable solvent.
- Prepare a silica gel (60–120 mesh) column packed with a non-polar solvent like toluene or a dichloromethane-based mobile phase.
- Load the dissolved crude extract onto the column.
- Elute the column with a mobile phase gradient, for example, dichloromethane:methanol with a small amount of acetic acid.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Wedelolactone.
- Pool the pure fractions and evaporate the solvent to obtain purified Wedelolactone. Further purification can be achieved through crystallization<sup>[15]</sup>.

## Biological Activity Assays

Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)<sup>[6]</sup> This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a well-documented cause of inflammation.

- **Reaction Mixture Preparation:** Prepare a reaction mixture consisting of 0.05 mL of Wedelolactone solution (in varying concentrations, dissolved in DMSO) and 0.45 mL of 5% w/v bovine serum albumin (BSA).
- **Control and Standard:** Use 0.05 mL of DMSO mixed with 0.45 mL of BSA as the control. Use a known anti-inflammatory drug (e.g., Aspirin) as the standard.
- **Incubation:** Incubate all samples at 37°C for 20 minutes.
- **Denaturation:** Induce denaturation by heating the samples at 57°C for 20 minutes in a water bath.
- **Measurement:** After cooling, measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
- **Calculation:** Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

## Conclusion

Wedelolactone A is a pharmacologically significant natural product with a well-defined chemical structure and a diverse range of biological activities. Its ability to potentially inhibit the pro-inflammatory NF-κB pathway, induce apoptosis in cancer cells, and modulate other critical cellular targets makes it a promising candidate for further research and development in the fields of oncology, immunology, and hepatology. The established protocols for its extraction and analysis provide a solid foundation for researchers to explore its therapeutic potential further.

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